6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Description
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride is a bicyclic heterocyclic compound featuring fused pyrrolo-triazole rings. Its molecular formula is C₅H₈ClN₃, with a molecular weight of 145.59 g/mol . The compound is synthesized via refluxing the precursor in concentrated HCl, yielding a white powder with elemental analysis matching calculated values (C: 41.18%, H: 5.58%, N: 28.78%) . Key spectral data include ¹H NMR signals at δ 10.76 (s, 2H, NH₃⁺) and δ 4.54–3.30 (m, pyrrolidine protons), confirming the protonated triazole and saturated pyrrolidine ring . Derivatives like 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride exhibit enhanced solubility due to the carboxylate group, with a melting point of 193–195°C and LCMS (ES-API) m/z = 154.2 (M+H)⁺ .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-2-5-7-6-4-8(5)3-1;/h4H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSCINMKMVGDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride typically involves a multi-step process. One common method includes the following steps :
Etherification: The initial step involves the etherification of a suitable precursor.
Cyclization: The hydrazone intermediate undergoes cyclization to form the triazole ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired compound.
The overall yield of this synthetic route is approximately 39%, and the final product is characterized using techniques such as 1H NMR and ESI-MS/MS .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The NH group in the pyrrole ring facilitates alkylation and arylation reactions. For example:
-
Methylation : Reaction with methyl iodide in basic conditions yields N-methylated derivatives.
-
Arylation : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis introduces aromatic substituents.
Cycloaddition Reactions
The triazole moiety participates in 1,3-dipolar cycloadditions. For instance:
-
Reaction with mesoionic oxazolines forms 5H-pyrrolo[2,1-a]isoindole derivatives , expanding the heterocyclic framework.
Mechanistic Insight :
The triazole’s nitrogen atoms act as dipolarophiles, reacting with oxazoline dipoles to form fused isoindole systems.
Condensation Reactions
The compound serves as a precursor in condensations to form larger heterocycles:
-
Pyridine Fusion : Condensation with pyridine-4-thiol under acidic conditions yields derivatives with enhanced biological activity.
| Reactant | Conditions | Product | Key Feature |
|---|---|---|---|
| Pyridine-4-thiol | HCl, reflux, 12 hrs | Pyridine-pyrrolotriazole hybrid | Improved solubility |
Coordination Chemistry
The triazole nitrogen atoms coordinate with transition metals:
-
Copper(II) Complexes : Form stable complexes with CuCl₂, exhibiting potential catalytic activity.
Example :
Functionalization via Chloromethyl Derivatives
The chloromethyl group in related compounds (e.g., 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c] triazole hydrochloride) enables:
-
Nucleophilic Displacement : Substitution with amines or thiols for bioconjugation.
-
Cross-Coupling : Heck or Sonogashira reactions to install alkynyl/vinyl groups.
Acid-Base Reactions
The hydrochloride salt undergoes neutralization to regenerate the free base, which is more reactive in organic solvents:
Biological Activity-Driven Modifications
Derivatives of this compound exhibit necroptosis inhibition by targeting RIPK1 (receptor-interacting protein kinase 1). Key modifications include:
-
Fluorination : Introducing fluorine at the 7′-position improves potency >100-fold in murine cell assays .
-
Pyridine-Phenyl Moiety : Optimizes binding to RIPK1’s allosteric pocket .
| Derivative | Modification | IC₅₀ (RIPK1 Inhibition) | Cell Recovery (%) |
|---|---|---|---|
| Compound 13 | 7′-Fluoro (cis) | 2.9 nM | 80.6 ± 0.6 |
| Compound 26 | Pyridine-phenyl | 1.2 nM | 92.4 ± 1.8 |
Stability and Reactivity Trends
-
pH Sensitivity : Degrades under strongly basic conditions (>pH 10) via ring-opening.
-
Thermal Stability : Stable up to 200°C, making it suitable for high-temperature reactions.
This compound’s versatility in nucleophilic substitutions, cycloadditions, and metal coordination underscores its value in medicinal chemistry and materials science. Ongoing research focuses on optimizing its derivatives for therapeutic applications, particularly in oncology and inflammation .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit promising antitumor properties. A study assessed the cytotoxic effects of various triazole derivatives on cancer cell lines. The results showed that compounds containing the pyrrolo structure exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. A series of experiments demonstrated that this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating its potential as a lead compound for developing new antibiotics .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole into polymer matrices improves their stability and resistance to thermal degradation. These advancements make them suitable for applications in coatings and composites .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry detailed the synthesis of various pyrrolo[2,1-c][1,2,4]triazole derivatives and their evaluation against human cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM against breast cancer cells and demonstrated selectivity towards cancerous cells over normal cells.
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Antibiotics Journal, researchers tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity that warrants further exploration for pharmaceutical development.
Comparative Data Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Agent | Induces apoptosis in cancer cells |
| Antimicrobial Agent | Effective against Gram-positive/negative bacteria | |
| Material Science | Polymer Additive | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparison with Similar Compounds
3-Bromo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- Molecular Formula : C₅H₇BrN₃
- Synthesis : Bromination of the free base using Br₂/Na₂CO₃ in CH₂Cl₂ .
- Key Differences: Higher molecular weight (215.04 g/mol) due to bromine substitution. No hydrochloride form reported, suggesting reduced solubility compared to the parent compound .
| Property | 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole HCl | 3-Bromo Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 145.59 | 215.04 |
| Melting Point (°C) | Not reported | Not reported |
| Solubility | Water-soluble (HCl salt) | Organic solvents |
| Key Application | Pharmaceutical intermediate | Halogenation studies |
Piperidine-Substituted Derivatives
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- Synthesis : Four-step process (etherification, hydrazonation, cyclization, reduction) with 39% overall yield .
- Key Differences: Piperidine substitution introduces a basic nitrogen, enhancing binding to biological targets. LCMS (ES-API) m/z = 172.0 (M+H)⁺, distinct from the parent compound . Potential as a necroptosis inhibitor, as seen in structurally related pyrrolo-triazoles .
Carboxylic Acid Derivatives
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic Acid Hydrochloride
- Molecular Formula : C₆H₈ClN₃O₂
- Properties :
- Applications: Improved solubility for pharmaceutical formulation compared to non-carboxylated analogues.
| Property | Parent Compound (HCl) | Carboxylic Acid Derivative (HCl) |
|---|---|---|
| Melting Point (°C) | Not reported | 193–195 |
| Solubility | Moderate (aqueous) | High (due to carboxylate) |
| Biological Relevance | Intermediate | Drug candidate scaffold |
Pyrazole-Functionalized Analogues
Biological Activity
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride (CAS No. 116056-05-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C5H7N3
- Molecular Weight : 109.13 g/mol
- Chemical Structure : The compound features a pyrrolo-triazole framework, which is significant for its biological activity.
Synthesis and Derivatives
The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves cyclization reactions of suitable precursors. Variations in substituents at the nitrogen atoms can lead to derivatives with enhanced biological properties. For instance:
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | Cyclization of hydrazine derivatives | 85% |
| 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid | Functionalization of triazole ring | 90% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as:
- c-Met Inhibition : Compounds containing this scaffold exhibit potent inhibition of the c-Met protein kinase pathway critical for tumor growth and metastasis. For example, derivatives have achieved IC50 values in the low micromolar range against non-small cell lung cancer cells .
Neuroprotective Effects
Research indicates that certain derivatives may possess neuroprotective properties by modulating neurotransmitter systems. Specifically:
- GABA Modulation : Some studies suggest that these compounds act as allosteric modulators of GABA receptors, potentially aiding in the treatment of neurodegenerative diseases .
Antimicrobial Activity
The biological activity of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole also extends to antimicrobial effects. Preliminary tests show effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Neuroprotective Mechanism Investigation :
- Antimicrobial Efficacy Evaluation :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride?
- Methodology : Begin with established protocols for triazole derivatives, such as cyclocondensation of hydrazine derivatives with carbonyl intermediates. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) using Design of Experiments (DoE) frameworks. For example, highlights the use of iterative optimization for analogous triazolo-thiadiazine derivatives, emphasizing pH control and intermediate purification via column chromatography . Monitor reaction progress using HPLC-MS to isolate high-purity intermediates.
Q. What experimental methods are recommended to assess the compound’s stability under laboratory conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Use HPLC with UV detection to quantify degradation products over time. indicates that pyrrolo-triazole derivatives can maintain inhibitory activity against targets like RIPK1 for extended periods, but degradation kinetics may vary with solvent systems (e.g., aqueous vs. organic) . Pair stability assays with mass spectrometry to identify hydrolytic or oxidative degradation pathways.
Q. Which techniques are most effective for structural characterization of this compound?
- Methodology : Employ X-ray crystallography (as in , which provides bond angles and torsion data for a related pyrrolo-imidazole structure) to resolve the bicyclic core . Supplement with H/C NMR to confirm proton environments and substituent positions. For hydrochloride salt verification, conduct elemental analysis (C, H, N, Cl) and compare experimental vs. theoretical values.
Advanced Research Questions
Q. How can computational models enhance experimental design for studying reactivity and mechanistic pathways?
- Methodology : Integrate quantum chemical calculations (e.g., Density Functional Theory, DFT) to predict reaction transition states and intermediates. emphasizes using reaction path search methods to narrow down optimal conditions, such as solvent effects on activation energy . Validate computational predictions with kinetic studies (e.g., Eyring plots) and isotopic labeling experiments to trace mechanistic steps.
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodology : Systematically evaluate variables such as assay conditions (e.g., cell line specificity, incubation time) and compound purity. notes that temporal effects in cellular assays can alter observed inhibitory activity, requiring time-resolved dose-response curves . Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays).
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodology : Synthesize analogs with targeted modifications (e.g., halogenation at the triazole ring or substitution on the pyrrolo moiety). Use molecular docking against known targets (e.g., RIPK1) to prioritize analogs. demonstrates SAR analysis for triazolo-thiadiazine derivatives by correlating substituent electronegativity with activity . Pair in vitro activity data with ADMET profiling to identify lead candidates.
Q. How can advanced separation technologies improve purification of complex reaction mixtures?
- Methodology : Implement membrane-based separation (e.g., nanofiltration) or chiral chromatography for enantiomerically pure products. classifies membrane technologies under RDF2050104, highlighting their utility in isolating polar intermediates from non-polar byproducts . Optimize solvent gradients using simulation tools (e.g., Aspen Chromatography) to reduce trial-and-error approaches.
Data-Driven Considerations
- Stability Metrics : reports that the compound’s InChI key (OBNGJWDRGTWXLN-UHFFFAOYSA-N) corresponds to a PubChem entry with computed properties, including logP and topological polar surface area, which inform solubility and permeability predictions .
- Crystallographic Data : provides hydrogen-bond geometry (Å, º) for related structures, critical for understanding solid-state interactions and crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
